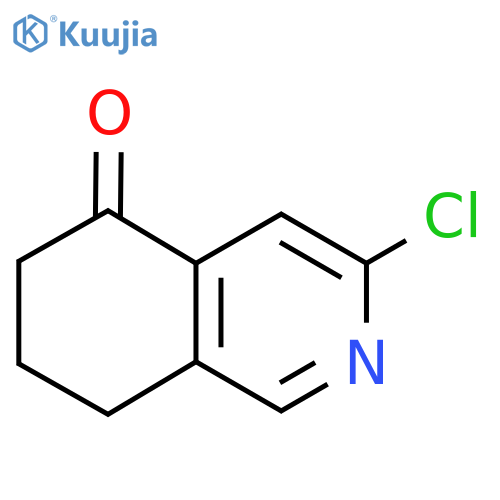

Cas no 1105662-39-2 (3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one)

1105662-39-2 structure

商品名:3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one

CAS番号:1105662-39-2

MF:C9H8ClNO

メガワット:181.618921279907

MDL:MFCD18374944

CID:2123073

PubChem ID:59558393

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 化学的及び物理的性質

名前と識別子

-

- 3-chloro-7,8-dihydro-6H-isoquinolin-5-one

- 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

- JOENMMZAMPPISD-UHFFFAOYSA-N

- 3-chloro-7,8-di hydroisoquinolin-5(6H)-one

- 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one

- EN300-178933

- CS-0120183

- F31147

- MFCD18374944

- 1105662-39-2

- DB-331237

- AS-48453

- SY128799

- AKOS023410297

- SCHEMBL426432

-

- MDL: MFCD18374944

- インチ: 1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2

- InChIKey: JOENMMZAMPPISD-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC2C(CCCC=2C=N1)=O

計算された属性

- せいみつぶんしりょう: 181.0294416g/mol

- どういたいしつりょう: 181.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 30

じっけんとくせい

- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1 g/l)(25ºC)、

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146071-100mg |

3-chloro-7,8-dihydroisoquinolin-5(6H)-one |

1105662-39-2 | 97% | 100mg |

$226 | 2023-02-19 | |

| Enamine | EN300-178933-0.25g |

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |

1105662-39-2 | 0.25g |

$763.0 | 2023-09-19 | ||

| Enamine | EN300-178933-5.0g |

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |

1105662-39-2 | 5.0g |

$4475.0 | 2023-02-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA003-100MG |

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |

1105662-39-2 | 95% | 100MG |

¥ 1,445.00 | 2023-04-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00149-1g |

3-chloro-7,8-dihydroisoquinolin-5(6H)-one |

1105662-39-2 | 95% | 1g |

$1000 | 2023-09-07 | |

| Chemenu | CM146071-250mg |

3-chloro-7,8-dihydroisoquinolin-5(6H)-one |

1105662-39-2 | 97% | 250mg |

$449 | 2023-02-19 | |

| TRC | C383160-1mg |

3-Chloro-7,8-dihydroisoquinolin-5(6H)-one |

1105662-39-2 | 1mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C383160-10mg |

3-Chloro-7,8-dihydroisoquinolin-5(6H)-one |

1105662-39-2 | 10mg |

$ 295.00 | 2022-06-06 | ||

| Enamine | EN300-178933-0.5g |

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |

1105662-39-2 | 0.5g |

$1203.0 | 2023-09-19 | ||

| Enamine | EN300-178933-1.0g |

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |

1105662-39-2 | 1g |

$0.0 | 2023-06-07 |

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1105662-39-2 (3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1105662-39-2)3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):152.0/258.0/481.0/1196.0